molecular formula C7H12N2O3 B2545066 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one CAS No. 2243506-94-5

4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one

Cat. No. B2545066
CAS RN: 2243506-94-5
M. Wt: 172.184
InChI Key: QBTBJKSXPSYQMX-UHFFFAOYSA-N
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Description

4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one, also known as spiro-OMeTAD, is a widely used hole-transport material in perovskite solar cells. It is a small organic molecule with a spirobifluorene core structure and has been extensively studied due to its excellent charge transport properties.

Scientific Research Applications

Antihypertensive Applications

The derivatives of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one have shown significant antihypertensive activity. For example, 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones were synthesized and tested for their antihypertensive properties, demonstrating potent effects due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Bioactivity and Synthesis

These compounds have also been recognized for their potential in treating various disorders including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. Their bioactivity and synthesis pathways, especially those involving the 1,9-diazaspiro[5.5]undecane backbone, have been comprehensively reviewed, highlighting their privileged structure in medicinal chemistry (Blanco‐Ania et al., 2017).

Chemokine-Mediated Diseases

Compounds derived from this compound have been investigated as CCR8 antagonists, showing promise in the treatment of chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Synthetic Studies

There have been various synthetic studies aimed at exploring and enhancing the structural complexity and functional versatility of this compound derivatives. These studies have provided valuable insights into the methodologies for creating novel compounds with potential applications in drug discovery and development (Goubert et al., 2007).

Soluble Epoxide Hydrolase Inhibitors

Another significant application is in the development of soluble epoxide hydrolase (sEH) inhibitors. These inhibitors, based on the 1-oxa-4,9-diazaspiro[5.5]undecane structure, have shown efficacy in treating chronic kidney diseases, demonstrating excellent inhibitory activity and bioavailability (Kato et al., 2014).

Safety and Hazards

For “3-(fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one”, the safety information includes the following hazard statements: H302, H315, H319, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c10-6-8-3-7(5-12-6)4-11-2-1-9-7/h9H,1-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTBJKSXPSYQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1)CNC(=O)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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